Minizide - 84057-89-6

Minizide

Catalog Number: EVT-1555547
CAS Number: 84057-89-6
Molecular Formula: C30H35Cl2F3N8O8S3
Molecular Weight: 859.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Minizide is a pharmaceutical compound primarily used for the treatment of hypertension. It is a synonym for prazosin, which belongs to a class of medications known as alpha-1 adrenergic antagonists. These drugs work by relaxing blood vessels, thereby lowering blood pressure. Minizide has gained attention for its efficacy in managing conditions associated with fluid retention and hypertension, making it a valuable option in cardiovascular therapies .

Source and Classification

Minizide, or prazosin hydrochloride, is classified under the category of antihypertensive agents. It acts specifically on alpha-1 adrenergic receptors, inhibiting their action and leading to vasodilation. This compound is sourced from various synthetic pathways that aim to enhance its therapeutic properties while minimizing side effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Minizide involves several key steps, which can vary based on the specific synthetic route chosen. Common methods include:

  1. Starting Materials: The synthesis typically begins with 2-(2,6-dimethylphenyl) amino-4(3H)-quinazolinone as a precursor.
  2. Alkylation: This precursor undergoes alkylation reactions to introduce various functional groups that enhance the pharmacological profile of the compound.
  3. Cyclization Reactions: Cyclization is often employed to form the quinazoline ring system, which is crucial for the activity of Minizide.
  4. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels necessary for pharmaceutical applications.

Recent advancements have introduced mechanochemical methods that allow for solvent-free synthesis, significantly reducing waste and improving yield .

Molecular Structure Analysis

Structure and Data

Minizide has a complex molecular structure characterized by its quinazoline core. The molecular formula is C19H22ClN5O4C_{19}H_{22}ClN_{5}O_{4}, and its structure can be represented as follows:

Molecular Structure C:19H:22Cl:1N:5O:4\text{Molecular Structure }\begin{align*}\text{C}&:19\\\text{H}&:22\\\text{Cl}&:1\\\text{N}&:5\\\text{O}&:4\end{align*}

The structural configuration includes multiple stereocenters, contributing to its biological activity. The specific stereochemistry plays a crucial role in receptor binding and subsequent pharmacological effects .

Chemical Reactions Analysis

Reactions and Technical Details

Minizide undergoes various chemical reactions that are essential for its activation and efficacy:

  1. Receptor Binding: The primary reaction involves binding to alpha-1 adrenergic receptors, inhibiting their action.
  2. Metabolism: Once administered, Minizide is metabolized in the liver through oxidation and conjugation reactions, affecting its pharmacokinetics.
  3. Degradation: The compound can undergo hydrolysis in physiological conditions, leading to inactive metabolites.

These reactions are critical in determining the drug's half-life, efficacy, and safety profile .

Mechanism of Action

Process and Data

The mechanism of action of Minizide involves:

Clinical studies have demonstrated significant reductions in blood pressure among patients treated with Minizide compared to placebo groups .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Minizide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and alcohol but exhibits limited solubility in non-polar solvents.
  • Stability: Stable under normal conditions but may degrade under extreme pH levels or high temperatures.

These properties are crucial for formulation development and ensuring effective delivery in clinical settings .

Applications

Scientific Uses

Minizide is primarily used in clinical settings for:

  • Hypertension Management: Effective in treating both essential hypertension and hypertension associated with other medical conditions.
  • Heart Failure Treatment: Used as part of combination therapies to alleviate symptoms associated with heart failure due to its vasodilatory effects.
  • Post-Traumatic Stress Disorder (PTSD): Emerging research suggests potential benefits in managing PTSD symptoms due to its effects on norepinephrine pathways.

The versatility of Minizide makes it an important compound in pharmacotherapy for cardiovascular diseases .

Introduction to Minizide in Antihypertensive Therapy

Prazosin Hydrochloride: Alpha-1 Adrenergic Antagonism

Prazosin hydrochloride (molecular formula: C₁₉H₂₁N₅O₄·HCl; molecular weight: 419.9 g/mol) is a quinazoline derivative functioning as a potent and selective competitive antagonist of postsynaptic alpha-1 adrenergic receptors [9]. This compound specifically targets alpha-1 receptors located on vascular smooth muscle cells throughout the arterial system. By blocking the binding of circulating catecholamines (norepinephrine and epinephrine) to these receptors, prazosin inhibits the receptor-coupled activation of phospholipase C, subsequently reducing the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG) second messengers [3] [5]. This molecular interruption prevents intracellular calcium mobilization from the sarcoplasmic reticulum, resulting in vascular smooth muscle relaxation without significantly affecting alpha-2 receptors that regulate norepinephrine release through negative feedback mechanisms.

The selective alpha-1 blockade produces significant reduction in systemic vascular resistance through arteriolar dilation without triggering reflex tachycardia, a common limitation of non-selective alpha antagonists [7]. Prazosin's hemodynamic effects include reduced peripheral vascular resistance, decreased afterload, and improved cardiac output, all contributing to its antihypertensive efficacy [5]. The compound's quinazoline structure features dimethoxy substitutions at positions 6 and 7, an amino group at position 4, and a furan-carbonyl piperazine moiety at position 2, which collectively confer both receptor specificity and favorable pharmacokinetic properties [9]. The hydrochloride salt formulation enhances aqueous solubility and oral bioavailability, supporting its clinical utility in hypertension management.

Table 1: Pharmacological Properties of Minizide Components

ComponentMolecular FormulaMolecular Weight (g/mol)Primary TargetMechanistic ActionPhysiological Effect
Prazosin HClC₁₉H₂₁N₅O₄·HCl419.9Alpha-1 adrenergic receptorsCompetitive antagonismArteriolar vasodilation
PolythiazideC₁₁H₁₃ClF₃N₃O₄S₃439.9Na⁺/Cl⁻ cotransporter (NCC)Transport inhibitionNatriuresis/diuresis

Polythiazide: Thiazide Diuretic Mechanisms

Polythiazide (molecular formula: C₁₁H₁₃ClF₃N₃O₄S₃; molecular weight: 439.9 g/mol) belongs to the benzothiadiazine class of sulfonamide-derived diuretics that specifically inhibit sodium reabsorption in the distal convoluted tubule (DCT) of the nephron [6] [8]. This compound exerts its primary action by binding to the electroneutral sodium-chloride cotransporter (NCC) on the apical membrane of DCT epithelial cells, competitively inhibiting ion transport and reducing sodium and chloride reabsorption by approximately 5-8% of the filtered load [8]. The structural characteristics of polythiazide include a chlorobenzyl group, trifluoroethyl substitution, and sulfonamide moiety, which collectively enhance both its receptor affinity and metabolic stability compared to earlier thiazide diuretics.

The pharmacological consequences of NCC inhibition include increased delivery of sodium and water to the collecting duct, resulting in significant natriuresis and diuresis. Polythiazide exhibits prolonged activity with a duration exceeding 24 hours, attributable to its extensive protein binding and enterohepatic recirculation [8]. Beyond its direct renal effects, polythiazide indirectly modulates vascular tone through several mechanisms: (1) sustained sodium excretion reduces plasma volume and decreases cardiac preload; (2) long-term administration leads to reduced vascular responsiveness to vasoconstrictive agents like norepinephrine and angiotensin II; and (3) partial activation of calcium-activated potassium (BK) channels in vascular smooth muscle, inducing mild vasodilation [6]. These combined renal and extra-renal actions contribute to its antihypertensive efficacy and distinguish it from loop diuretics that act on the thick ascending limb.

Synergistic Rationale for Combination Therapy

The pharmacological integration of prazosin hydrochloride and polythiazide in Minizide creates a complementary therapeutic approach that simultaneously targets multiple hypertension pathways through mechanistically distinct yet physiologically interconnected actions:

  • Counteracting Compensatory Mechanisms: Polythiazide-induced volume reduction activates neurohormonal compensatory responses, including increased sympathetic nervous system activity and elevated catecholamine levels. Prazosin directly counteracts this effect through alpha-1 receptor blockade, preventing the sympathetically-mediated vasoconstriction that would otherwise limit the blood pressure-lowering effect of diuresis [1] [4].

  • Complementary Vascular Actions: Prazosin produces direct arteriolar vasodilation, reducing peripheral vascular resistance, while polythiazide contributes to vasodilation through indirect mechanisms involving sodium depletion and reduced intracellular calcium in vascular smooth muscle. This dual vascular approach targets both immediate (resistance vessel tone) and long-term (vascular remodeling) determinants of blood pressure [4] [10].

  • Attenuation of Adverse Effect Profiles: Thiazide diuretics like polythiazide may cause hypokalemia through increased distal sodium delivery that enhances potassium secretion. Alpha-blockers like prazosin do not adversely affect potassium balance and may partially mitigate thiazide-induced metabolic alterations. Additionally, prazosin's vasodilatory effects help counterbalance potential diuretic-induced activation of the renin-angiotensin-aldosterone system (RAAS) [10].

  • Enhanced Efficacy Through Different Sites of Action: The combination targets both vascular (prazosin) and renal tubular (polythiazide) mechanisms, producing additive or synergistic blood pressure reduction that exceeds the effect of either component alone. Clinical studies demonstrate that combination therapy achieves blood pressure control in a significantly higher percentage of patients (75-90%) compared with monotherapy (40-50%) [10].

Table 2: Synergistic Actions of Minizide Components

Physiological ParameterPrazosin EffectPolythiazide EffectCombined Outcome
Systemic Vascular Resistance↓↓ (Direct vasodilation)↓ (Indirect via sodium depletion)↓↓↓
Plasma Volume↔ (Neutral)↓↓ (Natriuresis)↓↓
Sympathetic Activity↓ (Alpha-blockade)↑ (Compensatory activation)↔/↓
Renin-Angiotensin Activation↔/↑↑↑↑ (Moderate)
Blood Pressure Reduction~15-20%~10-15%~20-30%

The scientific rationale for this combination aligns with contemporary hypertension management guidelines that recommend initial combination therapy for patients whose blood pressure exceeds target by more than 20/10 mm Hg [10]. Clinical evidence demonstrates that Minizide produces significantly greater antihypertensive effects than monotherapy approaches, with one study reporting additional systolic blood pressure reductions of 7-15% beyond what either agent achieves alone [2] [4]. The complementary mechanisms of action enable lower doses of each component compared to monotherapy regimens, potentially minimizing dose-dependent adverse effects while optimizing therapeutic outcomes through synergistic pharmacology.

Properties

CAS Number

84057-89-6

Product Name

Minizide

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;6-chloro-2-methyl-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide;hydrochloride

Molecular Formula

C30H35Cl2F3N8O8S3

Molecular Weight

859.7 g/mol

InChI

InChI=1S/C19H21N5O4.C11H13ClF3N3O4S3.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);2-3,10,17H,4-5H2,1H3,(H2,16,19,20);1H

InChI Key

RJXADVANIGCCSN-UHFFFAOYSA-N

SMILES

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F.COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl

Synonyms

Polypress

Canonical SMILES

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F.COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.